molecular formula C16H12N2O2 B2970310 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid CAS No. 926240-48-4

3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2970310
CAS No.: 926240-48-4
M. Wt: 264.284
InChI Key: ARKQQGPFJSPSCA-UHFFFAOYSA-N
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Description

3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group at the 5-position and a benzoic acid moiety at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of a substituted pyrazole with a benzoic acid derivative. One common method involves the condensation of 5-phenyl-1H-pyrazole with 3-bromobenzoic acid in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid can be compared with other similar compounds, such as:

    3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid: This compound has a similar structure but with the pyrazole ring substituted at the 4-position instead of the 1-position.

    1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone: This compound contains a pyrazolone ring instead of a pyrazole ring and has different substituents.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

3-(5-phenylpyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-16(20)13-7-4-8-14(11-13)18-15(9-10-17-18)12-5-2-1-3-6-12/h1-11H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKQQGPFJSPSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NN2C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926240-48-4
Record name 3-(5-phenyl-1H-pyrazol-1-yl)benzoic acid
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